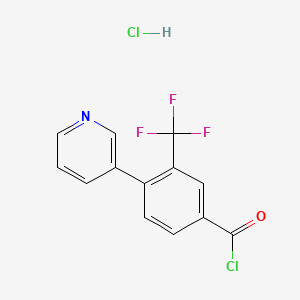
4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoyl chloride hydrochloride is a chemical compound that features a pyridine ring substituted with a trifluoromethyl group and a benzoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoyl chloride hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including condensation reactions and cyclization of suitable precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.
Formation of the Benzoyl Chloride Moiety: The benzoyl chloride group is typically introduced through the reaction of the corresponding benzoyl compound with thionyl chloride or oxalyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoyl chloride hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The benzoyl chloride moiety can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives.
Oxidation and Reduction Reactions: The pyridine ring and trifluoromethyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
Amides and Esters: From nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Scientific Research Applications
4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoyl chloride hydrochloride has several applications in scientific research:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoyl chloride hydrochloride involves its interaction with molecular targets through various pathways:
- Binding to Enzymes or Receptors
Properties
Molecular Formula |
C13H8Cl2F3NO |
|---|---|
Molecular Weight |
322.11 g/mol |
IUPAC Name |
4-pyridin-3-yl-3-(trifluoromethyl)benzoyl chloride;hydrochloride |
InChI |
InChI=1S/C13H7ClF3NO.ClH/c14-12(19)8-3-4-10(9-2-1-5-18-7-9)11(6-8)13(15,16)17;/h1-7H;1H |
InChI Key |
RBWPNHJIHCNWGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=C2)C(=O)Cl)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















